6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one

Description

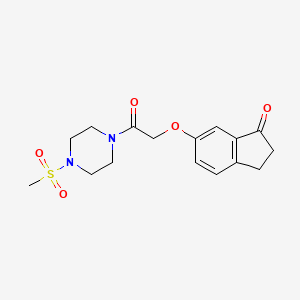

6-(2-(4-(Methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a synthetic small molecule characterized by a 2,3-dihydroinden-1-one core linked via an oxoethoxy bridge to a 4-(methylsulfonyl)piperazine moiety. This compound exhibits structural features common to bioactive molecules targeting enzyme systems or receptor pathways, such as acetylcholinesterase (AChE) inhibitors or kinase modulators . Its synthesis likely involves coupling reactions between substituted piperazine derivatives and activated indenone intermediates, as seen in analogous compounds .

Properties

IUPAC Name |

6-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-24(21,22)18-8-6-17(7-9-18)16(20)11-23-13-4-2-12-3-5-15(19)14(12)10-13/h2,4,10H,3,5-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXCJLWOHNXPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)COC2=CC3=C(CCC3=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:

Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU to form protected piperazines.

Deprotection: Removal of protective groups using PhSH followed by selective intramolecular cyclization to yield the final piperazine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.

Reduction: The carbonyl group in the indenone moiety can be reduced to form alcohol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

Biological Studies: The compound’s interactions with various biological targets are studied to understand its pharmacological properties.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This makes it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several derivatives in the indenone and piperazine families. Below is a detailed comparison based on substituent variations, molecular properties, and hypothesized biological activities:

Table 1: Structural Comparison of Key Analogues

Key Findings

Substituent Impact on Activity :

- The methylsulfonyl group in the target compound contrasts with 4-fluorophenyl in , which is less electron-withdrawing but more lipophilic. This difference may alter target selectivity; methylsulfonyl groups are often associated with kinase inhibition .

- Bis(trifluoromethyl)phenyl substituents (as in ) introduce steric hindrance and metabolic resistance but may reduce solubility compared to the target compound.

Core Structure Variations: Replacement of the indenone core with a pyridazinone (e.g., ) shifts the pharmacophore towards kinase or phosphodiesterase inhibition. E2020 () shares the indenone core but uses a piperidine linker instead of piperazine, highlighting the importance of nitrogen positioning for AChE binding.

Synthetic Pathways: The target compound’s synthesis likely parallels methods for 4-(methylsulfonyl)piperazine derivatives, involving sulfonylation of piperazine intermediates followed by coupling to activated indenone precursors . In contrast, fluorophenyl-piperazine derivatives (e.g., ) employ nucleophilic aromatic substitution or Ullmann-type couplings.

Theoretical Binding Modes: Molecular docking studies of E2020 () suggest that the indenone core occupies the AChE active site gorge, while the piperazine/methylsulfonyl group may interact with peripheral anionic sites. The target compound’s methylsulfonyl group could mimic the methoxy substituents in E2020, enhancing π-π stacking with aromatic residues.

Biological Activity

6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C13H19N3O5S

- Molecular Weight : 329.37 g/mol

- CAS Number : 1435899-90-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The process includes:

- Formation of the Indenone Core : Utilizing cyclization reactions.

- Introduction of the Piperazine Ring : Through nucleophilic substitution.

- Attachment of the Methylsulfonyl Group : Via sulfonation reactions.

Antimicrobial Properties

Research has shown that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of methylsulfonylphenyl indole have demonstrated effectiveness against various bacterial strains, including MRSA, E. coli, and K. pneumoniae . The presence of the methylsulfonyl group enhances the compound's ability to penetrate bacterial membranes and exert its effects.

COX Inhibition

The compound's potential as a cyclooxygenase (COX) inhibitor is noteworthy:

- COX Selectivity : In vitro assays indicate that related compounds show high selectivity for COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

- IC50 Values : Compounds similar to this compound have shown IC50 values ranging from 0.10 to 0.31 µM for COX-2 inhibition, indicating potent activity .

Anti-inflammatory Activity

In vivo studies have demonstrated significant anti-inflammatory effects:

- Edema Reduction : Compounds in this class have shown up to 93.5% reduction in inflammation in animal models compared to standard treatments like indomethacin and celecoxib .

| Compound | Edema Inhibition (%) | Edema Thickness (mm) ± SEM |

|---|---|---|

| Control | N/A | 2.624 ± 0.255 |

| Indomethacin | 96.6 | 0.075 ± 0.007 |

| Celecoxib | 94.7 | 0.100 ± 0.009 |

| Test Compound | 92 | 0.151 ± 0.007 |

Case Studies

Several studies have explored the biological activity of related compounds:

- Antimicrobial Efficacy : A study synthesized various derivatives and evaluated their antibacterial properties against resistant strains, finding some compounds to be particularly effective .

- COX Inhibition Evaluation : Another research focused on the selectivity of synthesized compounds towards COX enzymes, highlighting the importance of structural modifications in enhancing COX-2 selectivity .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 6-(2-(4-(methylsulfonyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one?

Methodological Answer:

- Key Steps :

- Coupling Reactions : Use a nucleophilic substitution reaction between 4-(methylsulfonyl)piperazine and a 2-oxoethoxy-indenone precursor. Catalyze with DIPEA in anhydrous DMF at 60–70°C for 8–12 hours .

- Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization in ethanol/water (1:3) to isolate the product .

- Yield Optimization :

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

- 1H/13C NMR :

- Key signals:

- Piperazine protons : δ 2.8–3.2 ppm (multiplet for N-CH2-SO2), δ 3.6–3.8 ppm (singlet for -OCH2CO-) .

- Indenone carbonyl : δ 195–200 ppm in 13C NMR .

- Compare with reference spectra of analogous piperazine derivatives (e.g., (S)-9-fluoro-2,3-dihydro-3-methyl-10-(piperazin-1-yl)-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid) .

- Mass Spectrometry :

Advanced: How can conflicting biological activity data for this compound be resolved in pharmacological studies?

Methodological Answer:

- Controlled Assays :

- Data Normalization :

Advanced: What computational methods are suitable for predicting the SAR of methylsulfonyl-piperazine derivatives?

Methodological Answer:

- In Silico Approaches :

- Validation : Cross-validate predictions with in vitro IC50 values from dose-response curves (e.g., 10-point dilutions) .

Basic: What analytical HPLC conditions ensure purity assessment of this compound?

Methodological Answer:

- Chromatographic Setup :

- Detection : UV at 254 nm; retention time ~12.3 minutes .

- Impurity Threshold : ≤0.5% for major unspecified impurities per ICH Q3A guidelines .

Advanced: How can racemization during synthesis be mitigated in chiral analogs of this compound?

Methodological Answer:

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce stereochemistry at the indenone carbonyl .

- Low-Temperature Conditions : Conduct coupling reactions at –20°C in THF to suppress epimerization .

- Chiral HPLC Validation : Employ a Chiralpak IA-3 column (hexane:isopropanol 85:15) to confirm enantiomeric excess ≥98% .

Basic: What stability studies are required for long-term storage of this compound?

Methodological Answer:

- Forced Degradation :

- Storage Recommendations :

Advanced: What mechanistic insights explain the compound’s selectivity for kinase targets vs. GPCRs?

Methodological Answer:

- Structural Analysis :

- Functional Assays :

- Use β-arrestin recruitment assays (e.g., PathHunter) to quantify GPCR off-target effects .

Basic: How to troubleshoot low solubility in aqueous buffers for in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% final concentration) and dilute in PBS with 0.1% Tween-80 .

- Salt Forms : Synthesize hydrochloride or mesylate salts to enhance solubility (e.g., 10 mg/mL in pH 7.4 buffer) .

Advanced: What metabolomics approaches identify phase I/II metabolites of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.